An In-Depth Technical Guide to 4,5-Difluoro-2-nitrophenol: A Key Intermediate for Modern Synthesis
An In-Depth Technical Guide to 4,5-Difluoro-2-nitrophenol: A Key Intermediate for Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-nitrophenol (CAS No: 55346-97-9), a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document details its molecular structure, physicochemical properties, a proposed, mechanistically sound synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores the compound's reactivity and its applications as a versatile building block, drawing parallels with structurally similar intermediates used in the synthesis of modern pharmaceuticals. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating metabolic stability, binding affinity, and other key physicochemical properties.[1] 4,5-Difluoro-2-nitrophenol is a valuable bifunctional reagent that belongs to the class of fluorinated nitroaromatic compounds. It features a phenol ring substituted with two adjacent fluorine atoms, a nitro group, and a hydroxyl group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in multi-step synthesis pathways.
The electron-withdrawing nature of both the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for introducing further complexity. The hydroxyl group, in turn, can be leveraged for etherification or other modifications. This guide serves as a technical resource for scientists, offering detailed insights into the core attributes and utility of this important synthetic building block.
Molecular and Physicochemical Properties
4,5-Difluoro-2-nitrophenol is a yellow crystalline solid at room temperature. Its key identifiers and properties are summarized in the table below. The presence of the hydroxyl group contributes to its acidic nature and solubility in polar organic solvents.
| Property | Value |
| CAS Number | 55346-97-9 |
| Molecular Formula | C₆H₃F₂NO₃[2] |
| Molecular Weight | 175.09 g/mol [2] |
| IUPAC Name | 4,5-Difluoro-2-nitrophenol |
| Synonyms | 2-Nitro-4,5-difluorophenol, 3,4-Difluoro-6-Nitrophenol |
| Appearance | Yellow crystalline solid |
| SMILES | OC1=CC(F)=C(F)C=C1=O[2] |
| InChI Key | KZODZOGGCQZLNF-UHFFFAOYSA-N[2] |
Synthesis and Mechanistic Insights
While specific peer-reviewed syntheses for 4,5-Difluoro-2-nitrophenol are not abundant in readily available literature, a highly plausible and efficient route can be designed based on established organic chemistry principles—specifically, the electrophilic nitration of a corresponding difluorophenol precursor.
Proposed Synthesis Pathway: Electrophilic Nitration of 3,4-Difluorophenol
The logical precursor for this molecule is 3,4-Difluorophenol (CAS: 2713-33-9).[3] The nitration of phenol rings is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho, para-director. In the case of 3,4-Difluorophenol, the para position to the hydroxyl group is blocked by a fluorine atom. Therefore, nitration is expected to occur selectively at one of the two available ortho positions (C2 or C6). The C2 position is sterically less hindered and electronically favored, leading to the desired 4,5-Difluoro-2-nitrophenol product. A similar regioselective nitration is documented for the synthesis of 2,4-Difluoro-6-nitrophenol from 2,4-difluorophenol.[4]
Reaction: 3,4-Difluorophenol + HNO₃ / H₂SO₄ → 4,5-Difluoro-2-nitrophenol
Experimental Protocol (Representative)
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Rationale: This protocol is adapted from a similar procedure for the nitration of a substituted phenol.[4] The use of sulfuric acid as a catalyst is crucial as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is conducted at a low temperature to control the exothermic reaction and prevent over-nitration or side reactions.
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Procedure:
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In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add 3,4-Difluorophenol (1.0 eq).
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Slowly add concentrated sulfuric acid (98%) while maintaining the internal temperature below 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
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Add the cold nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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The resulting precipitate (the crude product) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4,5-Difluoro-2-nitrophenol as a yellow solid.
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Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4,5-Difluoro-2-nitrophenol.
Spectroscopic Characterization
Structural confirmation of the synthesized 4,5-Difluoro-2-nitrophenol is achieved through standard spectroscopic techniques. While a definitive spectrum for this specific isomer is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from close isomers like 5-fluoro-2-nitrophenol.[5]
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to the protons at C3 and C6.
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The proton at C6 (adjacent to the nitro group) will likely appear further downfield due to the strong electron-withdrawing effect of NO₂. It will appear as a doublet of doublets, coupling to the adjacent proton (C3) and the fluorine at C5.
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The proton at C3 (adjacent to the hydroxyl group) will appear relatively upfield. It will also be a doublet of doublets, coupling to the C6 proton and the fluorine at C4.
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A broad singlet for the phenolic -OH proton will also be present, the chemical shift of which is dependent on concentration and solvent.
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-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. Carbons attached to electronegative atoms (F, O, N) will be significantly shifted. The C-F couplings will be observable.
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¹⁹F NMR: Two distinct signals are expected, one for each of the non-equivalent fluorine atoms. Each signal will exhibit coupling to the other fluorine and to the nearby aromatic protons.
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IR Spectroscopy: The infrared spectrum will display characteristic absorption bands. Key expected peaks include:
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A broad band around 3200-3500 cm⁻¹ for the O-H stretch of the phenol.[6]
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Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[6]
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C-F stretching vibrations, typically in the 1100-1250 cm⁻¹ region.
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C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.[6]
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Applications in Drug Discovery and Development
The primary utility of 4,5-Difluoro-2-nitrophenol in a research and development context is as a versatile chemical intermediate.[7] Its trifunctional nature allows for sequential, regioselective reactions.
Role as a Nucleophilic Aromatic Substitution (SNAr) Substrate
The true synthetic power of this molecule lies in the reactivity of its C-F bonds towards nucleophiles. The strong electron-withdrawing capacity of the ortho-nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This activation is a cornerstone of modern synthetic strategy.[1] The fluorine atom at C4 is particularly activated by the para-nitro group (relative to the fluorine), making it a prime site for initial SNAr.
This reactivity allows for the precise introduction of various functionalities, including amines, thiols, and alkoxides, which is a common requirement in the construction of complex pharmaceutical scaffolds. For example, a closely related intermediate, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a crucial building block in the synthesis of Linzagolix , a novel GnRH receptor antagonist used for treating uterine fibroids.[8] In that synthesis, the fluoro-nitro-aromatic core is used to build up the complex final structure, highlighting the pivotal role such intermediates play.
Experimental Workflow: SNAr Reaction
Caption: Generalized workflow for an SNAr reaction using the title compound.
Safety, Handling, and Storage
As with all nitroaromatic and fluorinated compounds, 4,5-Difluoro-2-nitrophenol must be handled with appropriate care. While a specific safety data sheet (SDS) is proprietary to suppliers, a hazard assessment can be made based on data for structurally similar chemicals like nitrophenols and fluoronitrobenzenes.
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Health Hazards: Nitrophenols are generally classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[9] They can cause skin and eye irritation.[9] Prolonged exposure may have adverse effects on organs.
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Environmental Hazards: Many nitrophenols are toxic to aquatic life.[9] The compound should not be allowed to enter drains or waterways.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator may be necessary.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often -20°C for long-term stability to preserve its high purity.[8]
Conclusion
4,5-Difluoro-2-nitrophenol is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its carefully arranged functional groups provide a platform for predictable and high-yield transformations, particularly nucleophilic aromatic substitution. By understanding its synthesis, reactivity, and safety profile, researchers can effectively leverage this intermediate to construct novel and complex molecular architectures, driving forward the development of new medicines and advanced materials.
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]
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Innovative Pharma. (2023). 4-Fluoro-2-Methoxy-5-Nitrophenol: A Vital Linzagolix Intermediate. [Link]
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Royal Society of Chemistry. Supporting information for an article. [Link]
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Chemical Weekly. (2023). The Role of 3,4-Difluoro-6-Nitrophenol in Advanced Chemical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]
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Satyadharma. Nitrification Products. [Link]
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Kociok-Köhn, G., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 23(10), 2687. [Link]
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Eureka | Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link]
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Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
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ResearchGate. 1H-NMR spectrum of 4-nitrophenol. [Link]
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Taylor & Francis Online. 4-nitrophenol – Knowledge and References. [Link]
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